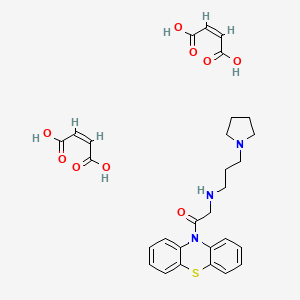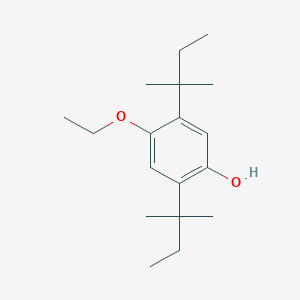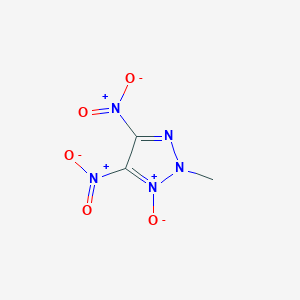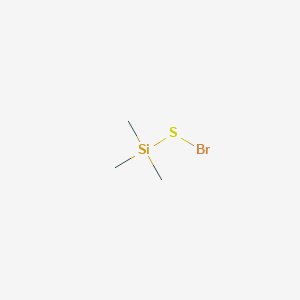
(Bromosulfanyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bromosulfanyl)(trimethyl)silane is an organosilicon compound with the molecular formula C3H9BrSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Bromosulfanyl)(trimethyl)silane can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with bromine in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. Another method involves the reaction of trimethylsilyl bromide with sulfur compounds under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yields and purity of the product. The use of advanced catalysts and purification techniques is essential to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
(Bromosulfanyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form silanes and other reduced silicon compounds.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Silanes and reduced silicon compounds.
Substitution: Amino- and alkoxy-silanes.
Wissenschaftliche Forschungsanwendungen
(Bromosulfanyl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials
Wirkmechanismus
The mechanism of action of (Bromosulfanyl)(trimethyl)silane involves the formation of reactive intermediates, such as silyl radicals or cations, which then participate in various chemical reactions. The silicon atom in the compound can stabilize positive charges through hyperconjugation, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Similar in structure but lacks the bromine and sulfur atoms.
Triethylsilane: Similar but with ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups and is used as a radical reducing agent
Uniqueness
(Bromosulfanyl)(trimethyl)silane is unique due to the presence of both bromine and sulfur atoms, which confer distinct reactivity and properties compared to other silanes. This makes it particularly useful in specific synthetic applications where these functionalities are required .
Eigenschaften
CAS-Nummer |
113477-88-6 |
|---|---|
Molekularformel |
C3H9BrSSi |
Molekulargewicht |
185.16 g/mol |
IUPAC-Name |
trimethylsilyl thiohypobromite |
InChI |
InChI=1S/C3H9BrSSi/c1-6(2,3)5-4/h1-3H3 |
InChI-Schlüssel |
POGGMVFGZVVTLE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)SBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
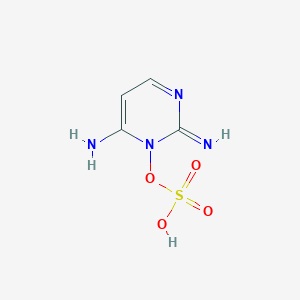
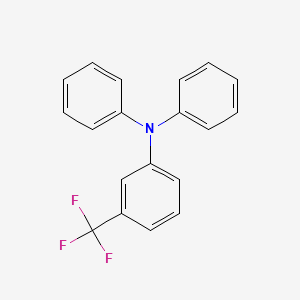
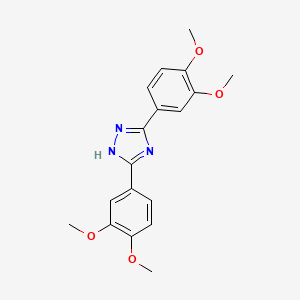
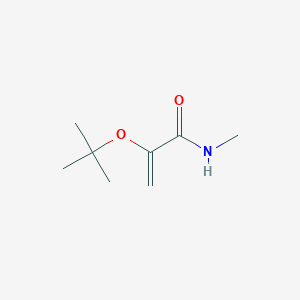
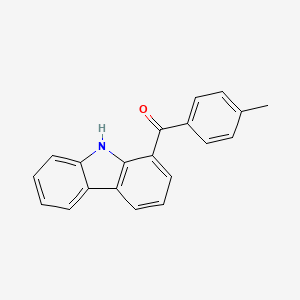

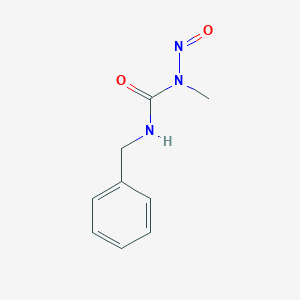
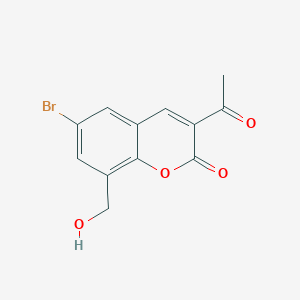

![[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene](/img/structure/B14318760.png)
